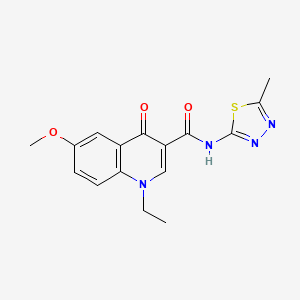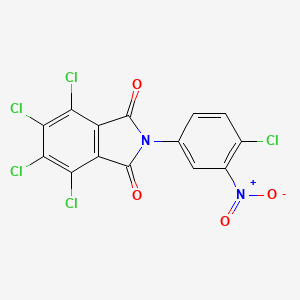![molecular formula C15H16ClN3O4S B4948705 N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide, also known as SN-38, is a potent anticancer drug that is used in the treatment of various types of cancer. It is a derivative of irinotecan, which is a chemotherapeutic drug that is used in the treatment of colorectal cancer. SN-38 is a topoisomerase I inhibitor that works by preventing the replication of cancer cells.
Wirkmechanismus
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication. Topoisomerase I cleaves the DNA strand to allow for replication, and this compound prevents the re-ligation of the cleaved DNA strand, leading to DNA damage and cell death. This compound has been shown to be highly effective against cancer cells that are rapidly dividing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide is a highly potent drug that is effective against a wide range of cancers. However, it also has some limitations for lab experiments. This compound is highly toxic and requires specialized equipment and expertise for handling. In addition, this compound has a short half-life, which makes it difficult to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are a number of future directions for research on N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide. One area of research is the development of targeted drug delivery systems for this compound, which would allow for more effective and less toxic treatment of cancer. Another area of research is the development of combination therapies that include this compound, which could enhance the efficacy of other chemotherapeutic drugs. Additionally, there is ongoing research into the mechanisms of resistance to this compound, which could lead to the development of new strategies for overcoming resistance and improving treatment outcomes.
Synthesemethoden
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide is synthesized from irinotecan, which is a prodrug that is converted to this compound in the liver. Irinotecan is first hydrolyzed by carboxylesterase to form the active metabolite, this compound. This compound is then conjugated with glucuronic acid to form N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamideG, which is inactive. This compound is a highly potent drug, and its synthesis requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancers, including colorectal, lung, breast, ovarian, and pancreatic cancer. This compound has also been studied for its potential use in combination with other chemotherapeutic drugs to enhance their efficacy. In addition, this compound has been studied for its use in targeted drug delivery systems, such as liposomes and nanoparticles.
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-2-nitroanilino)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-11-2-5-13(6-3-11)24(22,23)18-9-8-17-14-10-12(16)4-7-15(14)19(20)21/h2-7,10,17-18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYAZYXJWPJRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4948640.png)
![1-(2-allylphenoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B4948648.png)
![N-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)

![4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4948667.png)
![ethyl 5-(2,5-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4948680.png)
![2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4948692.png)
![N-[4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4948696.png)

![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)
![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)
